molecular formula C20H34OSn B3040643 Stannane, tributyl(2,3-dihydro-5-benzofuranyl)- CAS No. 223432-28-8

Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-

Cat. No.: B3040643
CAS No.: 223432-28-8
M. Wt: 409.2 g/mol
InChI Key: JNVDHTDXUJFBEJ-UHFFFAOYSA-N
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Description

Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-: is an organotin compound with the molecular formula C20H34OSn and a molecular weight of 409.19 g/mol . This compound is characterized by the presence of a stannane (tin) center bonded to three butyl groups and a 2,3-dihydro-5-benzofuranyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions and as catalysts.

Mechanism of Action

Target of Action

Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane is a complex organotin compound

Mode of Action

It’s known that benzofuran derivatives can be constructed via a phosphoric acid-catalyzed intramolecular friedel–crafts reaction . This reaction exhibits good functional group tolerance for both electron-withdrawing groups and electron-donating groups .

Biochemical Pathways

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The compound is known to be a liquid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have significant molecular and cellular effects.

Action Environment

It’s known that the compound is a liquid at room temperature , suggesting that temperature could influence its stability and efficacy. More research is needed to understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, tributyl(2,3-dihydro-5-benzofuranyl)- typically involves the reaction of tributyltin hydride with 2,3-dihydro-5-benzofuran under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-: undergoes various types of chemical reactions, including:

    Radical Reactions: Due to the presence of the tin-hydrogen bond, this compound is a good radical reducing agent.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tin center is replaced by other nucleophiles.

Common Reagents and Conditions

    Radical Reactions: Common reagents include or as radical initiators. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.

    Substitution Reactions: Reagents such as or are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in radical reactions, the products are typically deoxygenated or dehalogenated derivatives of the starting materials .

Scientific Research Applications

Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-: has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, tributyl(2,3-dihydro-5-benzofuranyl)-: is unique due to the presence of the 2,3-dihydro-5-benzofuranyl group, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and catalysis.

Properties

IUPAC Name

tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h2-4H,5-6H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVDHTDXUJFBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34OSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256612
Record name Tributyl(2,3-dihydro-5-benzofuranyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223432-28-8
Record name Tributyl(2,3-dihydro-5-benzofuranyl)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223432-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(2,3-dihydro-5-benzofuranyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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